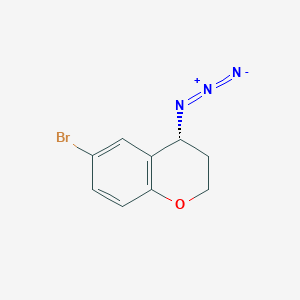

(4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene” is a chemical compound with the molecular formula C9H8BrN3O. It belongs to the class of heterocyclic compounds known as 2H/4H-chromenes . These compounds are characterized by a simple structure and versatile biological profiles .

Molecular Structure Analysis

The molecular structure of “(4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene” is characterized by a bicyclic oxygen heterocycle containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name chromene is applied to both the 2H- and 4H-form of the molecule .科学的研究の応用

Synthesis and Reactivity

(4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene is a structural analogue within the chromene family, which includes compounds known for their varied applications in organic synthesis and potential biological activities. A study by Gabbutt et al. (1994) outlined a facile synthesis approach for 4-bromo-2H-chromenes, highlighting the versatility of chromenes in synthetic chemistry due to their reactivity and ability to form a wide range of substituted derivatives. This reactivity provides a pathway for developing novel organic compounds with potential applications in material science and as intermediates in pharmaceutical synthesis (Gabbutt, Hartley, Hepworth, Heron, Kanjia, & Rahman, 1994).

Biological Activities and Potential Applications

Chromene derivatives, including those structurally related to (4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene, have been extensively studied for their biological activities. Raj and Lee (2020) discussed the broad biological profiles of 2H/4H-chromenes, noting their anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities. This underscores the potential of chromene derivatives in the development of new therapeutic agents, with their simple structure and mild adverse effects making them attractive candidates for drug discovery and development (Raj & Lee, 2020).

Synthetic Methodologies

The catalytic synthesis of 2H-chromenes has been the subject of significant research interest due to the structural importance of the benzopyran moiety in medicines, natural products, and materials with unique photophysical properties. Majumdar et al. (2015) reviewed various catalytic methodologies for synthesizing 2H-chromenes, including metal-catalyzed reactions, metal-free acid/base catalysis, and enantioselective organocatalysis. This highlights the ongoing efforts to develop more efficient, selective, and environmentally friendly synthetic routes for chromene derivatives, which could have implications for the synthesis of (4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene and its analogues (Majumdar, Paul, Mandal, Bruin, & Wulff, 2015).

Environmental and Green Chemistry Applications

The synthesis of pyrano[3,2-c]chromene derivatives in environmentally benign conditions has been explored by Jafari and Ghadami (2016), who developed a high-yield synthesis protocol using water as a solvent and cetyltrimethylammonium bromide micellar media. This approach, which offers high selectivity and yields at room temperature, exemplifies the shift towards greener synthesis methods in the field of organic chemistry and could inform future methods for synthesizing (4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene derivatives (Jafari & Ghadami, 2016).

作用機序

The mechanism of action of 2H/4H-chromenes is dependent on their structure and the biological activity being considered . They have been found to exhibit numerous biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . The specific mechanism of action for “(4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene” is not detailed in the current literature.

将来の方向性

The future directions for research on 2H/4H-chromenes, including “(4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene”, involve further exploration of their diverse synthetic strategies, synthetic mechanisms, various biological profiles, and structure-activity relationships . This will be helpful for designing and developing potent leads of 2H/4H-chromene analogs for their promising biological activities .

特性

IUPAC Name |

(4R)-4-azido-6-bromo-3,4-dihydro-2H-chromene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O/c10-6-1-2-9-7(5-6)8(12-13-11)3-4-14-9/h1-2,5,8H,3-4H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEIFJJDVQZGCN-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N=[N+]=[N-])C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N=[N+]=[N-])C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-4-azido-6-bromo-3,4-dihydro-2H-1-benzopyran | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-Aminopropan-2-yl)sulfanyl]benzene](/img/structure/B2682896.png)

![5-(Trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B2682897.png)

![1,1-Dimethyl-3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B2682899.png)

![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/no-structure.png)

![2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2682904.png)

![2-methyl-6-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one](/img/structure/B2682907.png)

![1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide](/img/structure/B2682912.png)

![1-(3,6-Dichloropyridine-2-carbonyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B2682913.png)

![N-(benzo[d]thiazol-5-yl)furan-2-carboxamide](/img/structure/B2682915.png)

![3-[(2-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2682917.png)

![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide](/img/structure/B2682918.png)